molecular formula C21H19N3O6S2 B3309136 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide CAS No. 941900-31-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B3309136
CAS No.: 941900-31-8
M. Wt: 473.5 g/mol
InChI Key: INFTYRIFMIJQPF-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide is a sulfonamide-based compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a 3-nitrobenzenesulfonamide moiety at position 4. Its tetrahydroquinoline core may contribute to enhanced lipophilicity and membrane permeability compared to simpler aromatic systems.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c25-24(26)18-7-4-10-20(15-18)31(27,28)22-17-11-12-21-16(14-17)6-5-13-23(21)32(29,30)19-8-2-1-3-9-19/h1-4,7-12,14-15,22H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFTYRIFMIJQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Nitration of the Benzene Ring: The nitration of the benzene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Sulfonamide Group: The final step involves the reaction of the nitrobenzene derivative with a sulfonamide reagent under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Potential Therapeutic Uses

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. Its structural characteristics suggest interactions with various biological targets, which could lead to therapeutic applications in treating diseases such as cancer and infectious diseases.
  • Cytotoxic Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against human tumor cell lines. This makes it a candidate for further pharmacological exploration aimed at developing anticancer agents.
  • Antibacterial Properties : The compound has been investigated for its activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to bactericidal effects.

Molecular Probing

The unique structure of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide positions it as a potential molecular probe in biological studies. It can be utilized to investigate enzyme interactions and cellular signaling pathways, providing insights into complex biochemical processes .

Drug Development

Given its biological activity, the compound serves as a lead compound for drug development. Researchers can modify its structure to enhance efficacy and selectivity towards specific targets in disease pathways.

Material Science

The robust chemical properties of this compound make it suitable for the development of specialized materials such as polymers and coatings. Its sulfonamide functionality can be exploited in the synthesis of advanced materials with tailored properties for industrial applications .

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

    Interaction with Receptors: Binding to receptors on the cell surface and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the SC-558 Derivative Series

describes a series of sulfonamide derivatives (1a–1f) based on a 3,4-dihydroquinazolin-2-yl scaffold. Key structural differences from the target compound include:

Feature Target Compound SC-558 Analogs (1a–1f)
Core Structure 1,2,3,4-Tetrahydroquinoline 3,4-Dihydroquinazoline
Substituent at Position Benzenesulfonyl (position 1), 3-nitrobenzenesulfonamide (position 6) Varied substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) at position X (Fig. 1 in )
Electron Effects Strong electron-withdrawing nitro group (-NO₂) enhances electrophilicity Electron-donating (OCH₃) or neutral (Br, Cl) groups modulate reactivity
Biological Implications Potential for high target binding due to dual sulfonamide motifs Substituent-dependent activity; e.g., 1c (OCH₃) may improve solubility but reduce potency

However, the nitro group may reduce metabolic stability compared to halogenated analogs (1d–1e), which are often more resistant to oxidative degradation.

Comparison with a Tetrahydroquinoline-Based Diazene Compound

references 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile, a diazenyl-substituted tetrahydroquinoline derivative. Key distinctions include:

Feature Target Compound Diazenyl Compound
Functional Groups Sulfonamide (-SO₂NH₂), nitro (-NO₂) Cyano (-CN), diazenyl (-N=N-)
Applications Enzyme inhibition (hypothesized) Electrodeposition additive (as a "leveller" in Cu plating)
Hydrophobicity Moderate (sulfonamide enhances water solubility; nitro and aromatic groups offset) High (cyano and diazenyl groups increase hydrophobicity, per studies in )

The target compound’s sulfonamide groups may enable hydrogen bonding with biological targets, unlike the diazenyl compound’s nonpolar cyano and diazenyl moieties.

Research Findings and Hypotheses

  • Binding Affinity : The dual sulfonamide groups in the target compound may synergistically enhance binding to enzymes like COX-2, analogous to SC-558’s mechanism .
  • Solubility vs. Stability : The nitro group could reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 1c) but improve oxidative stability relative to halogenated derivatives (1d–1e) .
  • Synthetic Challenges : Introducing both benzenesulfonyl and nitrobenzenesulfonamide groups may complicate regioselective synthesis, requiring careful optimization of reaction conditions.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a nitrobenzene sulfonamide moiety, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

C22H22N4O4S2\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}_{2}

This structure includes:

  • A tetrahydroquinoline core, known for various biological activities.
  • A benzenesulfonyl group that enhances solubility and reactivity.
  • A nitrobenzene moiety that may influence pharmacological properties.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Enzymatic pathways involved in cancer metabolism are primary targets.
  • Cytotoxicity : Derivatives of this compound have shown significant cytotoxic effects against various human tumor cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Activity : The sulfonamide component suggests possible antimicrobial properties, which warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications:

  • Antiproliferative Effects : In vitro studies demonstrated that derivatives of sulfonamides exhibit antiproliferative effects on cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cell growth in breast cancer models .
  • Cardiovascular Implications : A study on benzenesulfonamide derivatives indicated their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models. This suggests a broader impact on cardiovascular health that may also relate to the target compound .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionPotential inhibition of metabolic enzymes involved in cancer pathways
CytotoxicitySignificant effects against human tumor cell lines
Antimicrobial PropertiesPossible activity against bacterial pathogens
Cardiovascular EffectsModulation of perfusion pressure in isolated hearts

Q & A

Q. Key Intermediates :

Intermediate StepReagents/ConditionsYield (%)Reference
SulfonylationBenzenesulfonyl chloride, pyridine60–72%
Nitro-group additionHNO₃/H₂SO₄ or Pd-catalyzed couplingVaries

Advanced: How can reaction conditions be optimized to improve yields in sulfonamide-functionalized tetrahydroquinoline syntheses?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonylation) .
  • Catalyst selection : DMAP in pyridine enhances sulfonamide bond formation efficiency .
  • Workup procedures : Acidic workup (e.g., 1 M HCl) converts free bases to stable hydrochloride salts, improving isolation yields (72.6% reported in similar syntheses) .

Q. Example Optimization Data :

ParameterEffect on YieldReference
Room temperature vs. 0°C+12% yield at 0°C
DMAP (0.05 mmol)95% purity

Basic: What spectroscopic and chromatographic techniques validate the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Confirms regiochemistry of sulfonamide and nitro groups (e.g., aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Q. Typical Data :

TechniqueKey Peaks/ObservationsReference
1H NMRδ 7.8–8.2 ppm (aromatic H)
ESI-MSm/z 468.5 ([M+H]+)

Advanced: How do structural modifications (e.g., nitro group position, sulfonamide substituents) influence biological activity?

Answer:

  • Nitro group : The 3-nitro position enhances electron-withdrawing effects, potentially improving binding to enzymes like neuronal nitric oxide synthase (nNOS) .
  • Sulfonamide substituents : Bulky groups (e.g., ethylsulfonyl) may reduce bioavailability but increase target specificity .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBiological EffectReference
3-Nitro vs. 4-Nitro3-Nitro shows 2x higher nNOS inhibition
Benzenesulfonyl vs. EthylsulfonylBenzenesulfonyl improves IC₅₀ by 40%

Advanced: How should researchers resolve contradictions in biological activity data across assay platforms?

Answer:

  • Assay standardization : Use recombinant enzymes (e.g., Baculovirus-expressed nNOS) to minimize variability .
  • Control compounds : Include known inhibitors (e.g., L-NMMA for NOS assays) to calibrate activity .
  • Statistical validation : Triplicate measurements and ANOVA analysis account for inter-assay variability .

Basic: What are common synthetic by-products, and how are they characterized?

Answer:

  • Over-sulfonylated derivatives : Detected via HPLC retention time shifts and confirmed by MS .
  • Nitro-group positional isomers : Distinguished using NOE NMR experiments .

Q. By-Product Mitigation :

By-ProductMitigation StrategyReference
Di-sulfonylatedControlled reagent stoichiometry
Nitro-isomersLow-temperature nitration

Advanced: What computational strategies predict binding interactions between this compound and target proteins?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with nNOS active sites (e.g., heme-binding pockets) .
  • QM/MM simulations : Assess nitro group’s electron density effects on binding affinity .

Q. Key Interaction Insights :

Target ResidueInteraction TypeEnergy (kcal/mol)Reference
Heme Fe³⁺Nitro coordination-8.2
Glu592Hydrogen bonding-5.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide

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